butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate
Overview
Description
Butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C17H18ClNO4S. It is a derivative of benzoic acid and contains a butyl ester group, a sulfonamide group, and a chlorophenyl group.
Scientific Research Applications
Butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate typically involves the following steps:
Formation of the sulfonamide intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and 4-aminobenzoic acid in the presence of a base such as triethylamine or pyridine forms the sulfonamide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 4-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the sulfonamide group.
Mechanism of Action
The mechanism of action of butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Lacks the sulfonamide and chlorophenyl groups, resulting in different chemical properties and biological activities.
4-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid: Similar structure but lacks the butyl ester group, affecting its solubility and reactivity.
Butyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
Uniqueness
Butyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate is unique due to the presence of the chlorophenyl and sulfonamide groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
butyl 4-[(4-chlorophenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-2-3-12-23-17(20)13-4-8-15(9-5-13)19-24(21,22)16-10-6-14(18)7-11-16/h4-11,19H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEDPPZCUKIYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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